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Compound of Interest

Compound Name: Tris(4-chlorophenyl)methanol

Cat. No.: B1216897 Get Quote

A detailed guide for researchers and drug development professionals on the relative toxicities

of Tris(4-chlorophenyl)methanol (TCPM) and the well-studied pesticide,

Dichlorodiphenyltrichloroethane (DDT).

This guide provides a comprehensive comparison of the toxicological profiles of Tris(4-
chlorophenyl)methanol (TCPM), a contaminant and suspected byproduct of DDT

manufacturing, and DDT itself. While DDT has been extensively studied for decades, data on

TCPM is less abundant. This document aims to synthesize the available experimental data to

offer a comparative overview for the scientific community.

Executive Summary
DDT is a well-documented organochlorine pesticide with a moderate acute toxicity profile but

significant chronic health and environmental concerns, including its persistence,

bioaccumulation, and classification as a probable human carcinogen.[1][2] Its primary

mechanism of action involves the disruption of nerve function by targeting voltage-sensitive

sodium ion channels.[3]

Tris(4-chlorophenyl)methanol (TCPM) is structurally related to DDT and is considered a

persistent organic pollutant.[4] While a specific oral LD50 value for TCPM is not readily

available in the public domain, its GHS classification as "Harmful if swallowed" (Acute Toxicity

Category 4) suggests a lower acute toxicity compared to DDT.[4] However, studies indicate that
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TCPM is not without its own toxicological concerns, including effects on the liver, spleen, and

reproductive system in animal models.[3]

Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for TCPM and DDT.

Acute Oral Toxicity Species LD50 (mg/kg) Toxicity Category

Tris(4-

chlorophenyl)methano

l (TCPM)

Rat
300 - 2000

(estimated)

Harmful if swallowed

(Category 4)[4]

Dichlorodiphenyltrichl

oroethane (DDT)
Rat 113 - 800[3] Moderately Toxic[1]

Sub-chronic

Oral Toxicity
Species Duration

NOAEL

(mg/kg/day)

Observed

Effects

Tris(4-

chlorophenyl)met

hanol (TCPM)

Rat 28 days
1.2 (reproductive

effects)[5]

Increased liver

and spleen

weight, induction

of hepatic

enzymes,

elevated Follicle-

Stimulating

Hormone (FSH)

at higher doses.

[3][5]

Dichlorodiphenylt

richloroethane

(DDT)

Rat 27 months -

Liver

hypertrophy,

hepatocellular

eosinophilic foci,

neurotoxicity

(tremors).[3][4]
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Carcinogenicity

Classification
Organization Classification

Tris(4-chlorophenyl)methanol

(TCPM)
- Data not available

Dichlorodiphenyltrichloroethan

e (DDT)
IARC

Group 2A: Probably

carcinogenic to humans[1][2]

NTP
Reasonably anticipated to be a

human carcinogen[6]

EPA
B2: Probable human

carcinogen[7]

Mechanisms of Toxicity
Tris(4-chlorophenyl)methanol (TCPM)
The precise molecular mechanisms of TCPM toxicity are not fully elucidated. However,

available evidence suggests the following:

Endocrine Disruption: TCPM has been shown to have a binding affinity for the androgen

receptor comparable to p,p'-DDE, a major metabolite of DDT.[5] In a 28-day study in rats, the

highest dose of TCPM led to a significant elevation in serum Follicle-Stimulating Hormone

(FSH), suggesting a potential disruption of the hypothalamic-pituitary-gonadal axis.[5]

Hepatic Enzyme Induction: Studies in rats have demonstrated that TCPM induces both

Phase I and Phase II metabolizing enzymes in the liver, indicating an interaction with

xenobiotic metabolism pathways.[3]

Dichlorodiphenyltrichloroethane (DDT)
DDT's mechanisms of toxicity are more extensively characterized:

Neurotoxicity: The primary mechanism of acute toxicity for DDT is its effect on the nervous

system. It causes prolonged opening of voltage-gated sodium channels in neurons, leading

to repetitive firing, tremors, and convulsions.[3][4]
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Endocrine Disruption: DDT and its metabolites, particularly DDE, are known endocrine

disruptors. o,p'-DDT exhibits estrogenic activity, while p,p'-DDE acts as an anti-androgen.[1]

This disruption can lead to reproductive and developmental issues.

Carcinogenicity: While DDT is not considered a direct genotoxic agent, it is a known tumor

promoter in animal models, particularly in the liver.[4][8] The proposed mechanisms involve

the induction of cytochrome P450 enzymes, leading to oxidative stress and inhibition of gap

junctional intercellular communication.[4]

Experimental Protocols
This section provides an overview of the methodologies for key toxicological experiments

relevant to the data presented.

Acute Oral Toxicity (LD50) Study in Rats (Based on
OECD Guideline 423)

Objective: To determine the median lethal dose (LD50) of a substance after a single oral

administration.

Animals: Healthy, young adult rats of a single strain (e.g., Sprague-Dawley or Wistar),

typically females.

Procedure:

Animals are fasted overnight prior to dosing.

The test substance is administered by gavage in a single dose. A stepwise procedure is

used with a starting dose based on available information.

A small number of animals (typically 3) are used at each step.

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

The LD50 is calculated based on the mortality data.
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28-Day Repeated Dose Oral Toxicity Study in Rodents
(Based on OECD Guideline 407)

Objective: To evaluate the potential adverse effects of a substance following repeated oral

administration for 28 days.

Animals: Typically rats, with both males and females.

Procedure:

The test substance is administered daily by gavage or in the diet at three or more dose

levels, plus a control group.

Animals are observed daily for clinical signs of toxicity. Body weight and food consumption

are recorded weekly.

At the end of the 28-day period, blood samples are collected for hematology and clinical

chemistry analysis.

Animals are euthanized, and a full necropsy is performed. Organs are weighed, and

tissues are collected for histopathological examination.

Ames Test (Bacterial Reverse Mutation Assay - Based
on OECD Guideline 471)

Objective: To screen for the mutagenic potential of a substance by its ability to induce

reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Procedure:

Several strains of S. typhimurium with different types of histidine mutations are used.

The bacteria are exposed to the test substance at various concentrations, both with and

without a metabolic activation system (S9 fraction from rat liver).

The bacteria are plated on a minimal agar medium lacking histidine.
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After incubation, the number of revertant colonies (colonies that can grow in the absence

of histidine) is counted. A significant, dose-related increase in the number of revertant

colonies indicates a mutagenic potential.[9][10]

In Vitro Micronucleus Assay (Based on OECD Guideline
487)

Objective: To detect the potential of a substance to induce chromosomal damage

(clastogenicity) or damage to the mitotic apparatus (aneugenicity).

Procedure:

Mammalian cells (e.g., human lymphocytes or Chinese hamster ovary cells) are cultured

and exposed to the test substance at several concentrations, with and without metabolic

activation.

The cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated

cells.

After an appropriate incubation period, the cells are harvested, fixed, and stained.

The frequency of micronuclei (small, extra-nuclear bodies containing chromosome

fragments or whole chromosomes) in binucleated cells is scored under a microscope. A

significant, dose-dependent increase in the frequency of micronucleated cells indicates

genotoxic potential.

Signaling Pathways and Experimental Workflows

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://cebs.niehs.nih.gov/cebs/paper/4375
https://chem.libretexts.org/Bookshelves/Introductory_Chemistry/Chemistry_for_Changing_Times_(Hill_and_McCreary)/22%3A_Poisons/22.04%3A_The_Lethal_Dose
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Neuronal Membrane

DDT

Voltage-Gated
Sodium Channel

Binds to

Neuron

Repetitive Firing

Leads to

Prolonged Opening

Neurotoxicity
(Tremors, Convulsions)

Results in

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1216897?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Select S. typhimurium
His- auxotrophic strains

Expose bacteria to
Test Compound +/- S9 mix

Plate on
His-deficient media

Incubate

Count revertant colonies

Analyze for dose-dependent
increase in revertants

Mutagenic

Significant increase

Non-mutagenic

No significant increase

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1216897?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1216897?utm_src=pdf-custom-synthesis
https://bpca.org.uk/news-and-blog/ld50-everything-you-need-to-know
https://pubmed.ncbi.nlm.nih.gov/9011026/
https://pubmed.ncbi.nlm.nih.gov/9011026/
https://pubchem.ncbi.nlm.nih.gov/compound/Tris_4-chlorophenyl_methanol
https://pubchem.ncbi.nlm.nih.gov/compound/Tris_4-chlorophenyl_methanol
https://pubmed.ncbi.nlm.nih.gov/10448550/
https://pubmed.ncbi.nlm.nih.gov/10448550/
https://www.ccohs.ca/oshanswers/chemicals/ld50.html
https://apps.dtic.mil/sti/tr/pdf/ADA121891.pdf
https://www.fishersci.no/shop/products/4-chlorophenyl-methanol-97-thermo-scientific/10275334
https://www.fishersci.no/shop/products/4-chlorophenyl-methanol-97-thermo-scientific/10275334
https://pubmed.ncbi.nlm.nih.gov/27461039/
https://pubmed.ncbi.nlm.nih.gov/27461039/
https://cebs.niehs.nih.gov/cebs/paper/4375
https://cebs.niehs.nih.gov/cebs/paper/4375
https://cebs.niehs.nih.gov/cebs/paper/4375
https://chem.libretexts.org/Bookshelves/Introductory_Chemistry/Chemistry_for_Changing_Times_(Hill_and_McCreary)/22%3A_Poisons/22.04%3A_The_Lethal_Dose
https://www.benchchem.com/product/b1216897#comparative-toxicity-of-tris-4-chlorophenyl-methanol-and-ddt
https://www.benchchem.com/product/b1216897#comparative-toxicity-of-tris-4-chlorophenyl-methanol-and-ddt
https://www.benchchem.com/product/b1216897#comparative-toxicity-of-tris-4-chlorophenyl-methanol-and-ddt
https://www.benchchem.com/product/b1216897#comparative-toxicity-of-tris-4-chlorophenyl-methanol-and-ddt
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1216897?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

